![molecular formula C19H16FN3O3S B2358090 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897456-39-2](/img/structure/B2358090.png)
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its structure features an imidazole ring substituted with a fluorophenyl group, making it of interest for the development of pharmaceuticals and as a subject of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can involve several steps, including the preparation of intermediate compounds. A common approach might start with the synthesis of the 5-(4-fluorophenyl)-1H-imidazole moiety, followed by thioether formation and finally, attachment to the benzo[d][1,3]dioxole-5-carboxamide core. Reaction conditions typically involve controlled temperatures, solvent selection, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods scale up the laboratory synthesis, emphasizing efficiency, cost-effectiveness, and safety. This often involves automated systems for precise control of reaction parameters and the use of bulk chemicals. The exact methods can vary depending on the desired scale and specific industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Addition of hydrogen or removal of oxygen, often to increase its stability.
Substitution: : Replacement of one functional group with another, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Conditions are often carefully controlled to avoid unwanted side reactions and to maximize the desired product yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce various hydrogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is explored for its reactivity and stability, serving as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology
Biologically, this compound could be studied for its potential interactions with biomolecules, such as proteins and enzymes. Its structure might allow it to modulate biological pathways, making it of interest for drug discovery and development.
Medicine
In medicine, the compound's pharmacological properties might be examined for therapeutic potential. Its fluorophenyl and imidazole components could be beneficial in designing drugs for various diseases, including infectious diseases, cancer, and neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.
Mécanisme D'action
The mechanism of action for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. It may bind to these targets through hydrogen bonds, hydrophobic interactions, or van der Waals forces, altering their activity and leading to various biological effects. Specific pathways involved could be elucidated through studies using molecular docking, biochemical assays, and cellular models.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Similar structure without the fluorine atom.
N-(2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains a chlorine atom instead of a fluorine atom.
N-(2-(5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Substitutes the fluorophenyl with a methylphenyl group.
Uniqueness
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific fluorophenyl substitution, which can enhance its biological activity and binding affinity compared to its analogs. The presence of the fluorine atom may also impact its metabolic stability and pharmacokinetic properties, making it a compound of significant interest for further research and development.
There you have it! An in-depth dive into this fascinating compound. What's next on your curiosity list?
Propriétés
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-4-1-12(2-5-14)15-10-22-19(23-15)27-8-7-21-18(24)13-3-6-16-17(9-13)26-11-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVCLHCAFOXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)

![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)
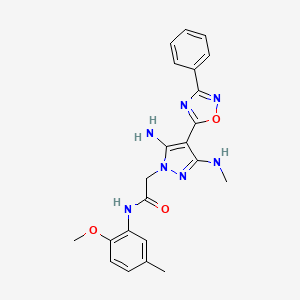


![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)
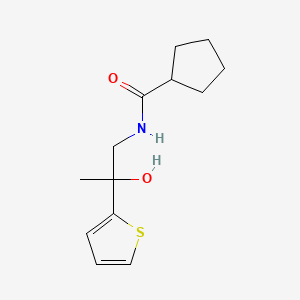
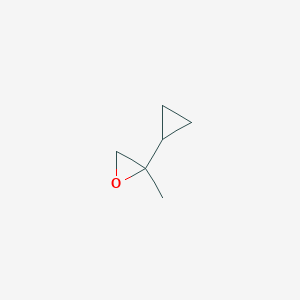
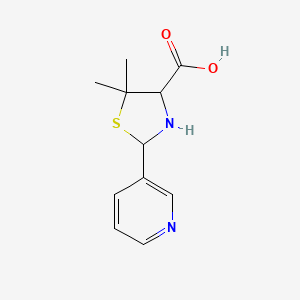
![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)
![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
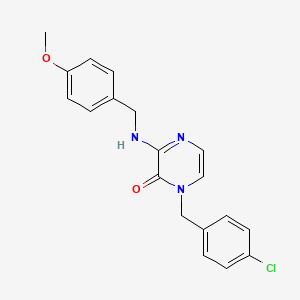
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
